molecular formula C7H6BrFO2S B1294253 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene CAS No. 914636-38-7

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene

Cat. No.: B1294253
CAS No.: 914636-38-7
M. Wt: 253.09 g/mol
InChI Key: VXQZZSWCUVJUEG-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene (CAS: 914636-38-7) is a halogenated benzene derivative featuring bromo (Br), fluoro (F), and methylsulphonyl (-SO₂CH₃) substituents at positions 4, 1, and 2, respectively . Its structural uniqueness arises from the electron-withdrawing effects of the sulfonyl group and the steric/electronic interplay between bromine and fluorine. This compound is widely employed in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials . The methylsulphonyl group enhances reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQZZSWCUVJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650434
Record name 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-38-7
Record name 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(I) iodide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms, along with the methylsulphonyl group, contribute to its reactivity and ability to form stable intermediates. These interactions facilitate its use in various chemical reactions and applications.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The reactivity and applications vary significantly with substituent positions. For example, this compound exhibits higher electrophilicity at the bromine site compared to its isomer 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene due to the ortho-directing effect of the sulfonyl group .
  • Functional Group Variations : Replacing fluorine with a methyl group (e.g., 4-Bromo-1-methyl-2-(methylsulfonyl)benzene) reduces polarity and increases hydrophobicity, impacting solubility in organic solvents .
  • Trifluoromethyl vs. Methylsulphonyl : The sulfonyl chloride derivative (CAS: 176225-10-8) is more reactive in nucleophilic substitutions than the methylsulphonyl analogue, enabling diverse sulfonamide syntheses .

Pharmacological and Industrial Relevance

  • Drug Design: Sulfonyl groups in compounds like Lanifibranor () and 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid () demonstrate the importance of sulfone moieties in PPAR agonists and antibacterial agents. The target compound’s fluorine atom may enhance metabolic stability in similar drug candidates .
  • Agrochemicals : Fluoro and bromo substituents in pesticides (e.g., fluazolate in ) correlate with improved pest resistance profiles. The target compound’s structure aligns with this trend .

Research Findings and Data

Spectral Characterization

  • 1H NMR Analysis : confirms the ortho-substitution pattern in sulfone derivatives via simulated and experimental NMR data, a method applicable to verifying the structure of this compound .
  • Crystallography : Brominated benzofuran sulfones () exhibit planar ring systems stabilized by halogen bonding, suggesting similar structural rigidity in the target compound .

Biological Activity

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene, with the CAS number 914636-38-7, is an aromatic compound that has gained attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine, fluorine, and a methylsulphonyl group attached to a benzene ring. This unique combination of substituents contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine and fluorine atoms may enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug interactions.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
  • Enzyme Modulation : By binding to active sites on enzymes, it alters their function, which can lead to changes in metabolic processes.
  • Oxidative Stress Induction : The generation of ROS can trigger signaling pathways associated with apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commercially available antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations, supporting its role as a potential anticancer therapeutic.

Data Table: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes
Reactive Oxygen SpeciesIncreases ROS generation leading to oxidative stress

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